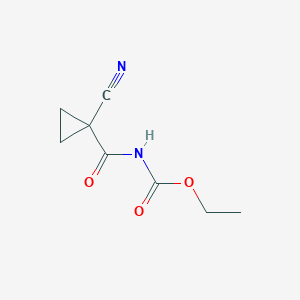
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a chemical compound with the molecular formula C15H9Cl2NO2 It is known for its unique structure, which includes a fluorenone core substituted with chlorine atoms and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- typically involves the acylation of 1,7-dichloro-9H-fluoren-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Applications De Recherche Scientifique
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,7-dichloro-9-oxofluoren-4-yl)formamide
- N-(1,7-dichloro-9-oxofluoren-4-yl)benzamide
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is unique due to its specific substitution pattern and the presence of the acetamide group
Propriétés
Numéro CAS |
1785-05-3 |
|---|---|
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N-(2,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19) |
Clé InChI |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
SMILES canonique |
CC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)


![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)




